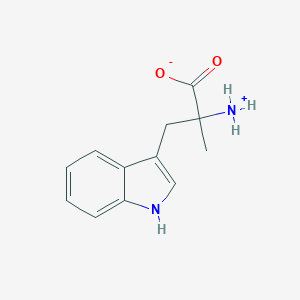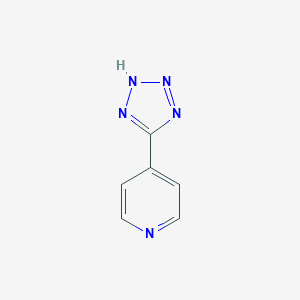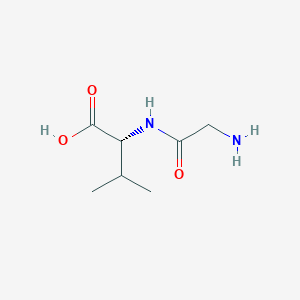
2,5-Diaminobenzonitrile
Overview
Description
2,5-Diaminobenzonitrile is an organic compound with the chemical formula C7H7N3. It is a white solid that is soluble in organic solvents such as alcohol and ether but insoluble in water . This compound is used in various industrial applications, including the synthesis of dyes and pigments .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Diaminobenzonitrile can be synthesized through several methods:
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The process typically includes steps such as:
Reaction Setup: Using reactors equipped with temperature and pressure control.
Purification: Employing techniques like crystallization and filtration to isolate the pure compound.
Chemical Reactions Analysis
2,5-Diaminobenzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding quinones.
Reduction: It can be reduced to form amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino groups are replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, alkylating agents.
Major Products:
Oxidation Products: Quinones.
Reduction Products: Amines.
Substitution Products: Various substituted benzonitriles.
Scientific Research Applications
2,5-Diaminobenzonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Diaminobenzonitrile involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins that facilitate its incorporation into larger molecular structures.
Comparison with Similar Compounds
2,5-Diaminobenzonitrile can be compared with other similar compounds such as:
2,4-Diaminobenzonitrile: Differing in the position of the amino groups, which affects its reactivity and applications.
3,5-Diaminobenzonitrile: Another isomer with distinct chemical properties and uses.
2,6-Diaminobenzonitrile: Similar in structure but with variations in its chemical behavior and industrial applications.
Uniqueness: this compound is unique due to its specific arrangement of amino groups, which makes it particularly useful in the synthesis of certain dyes and pigments. Its solubility in organic solvents and stability under standard conditions further enhance its applicability in various fields .
Properties
IUPAC Name |
2,5-diaminobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-4-5-3-6(9)1-2-7(5)10/h1-3H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXLBNXZXSWLIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50545810 | |
| Record name | 2,5-Diaminobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50545810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14346-13-5 | |
| Record name | 2,5-Diaminobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50545810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2,5-Diaminobenzonitrile typically synthesized?
A2: A study outlines an effective synthesis route for this compound, achieving a high yield of 92.5%. [] The process involves using 2-chloro-5-nitrobenzonitrile as a starting material and subjecting it to aminolysis followed by reduction. [] The researchers investigated various reaction conditions to optimize the yield. []
Q2: Is there any structural information available for this compound?
A3: While the provided abstracts lack specific spectroscopic data like NMR shifts or IR frequencies, researchers confirmed the structure of the synthesized this compound using mass spectrometry (MS) and proton nuclear magnetic resonance (1H NMR). [] This suggests that standard characterization techniques were employed, but the detailed data is not presented in the abstracts.
Q3: Are there any new derivatives of this compound being explored for hair dyes?
A4: Yes, research indicates ongoing development of novel this compound derivatives for use in oxidation hair dyes. [, ] These new derivatives likely involve modifications to the basic this compound structure, potentially influencing their reactivity, color properties, or other characteristics relevant to hair dyeing applications. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
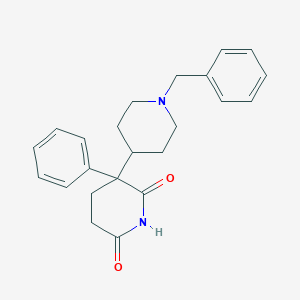


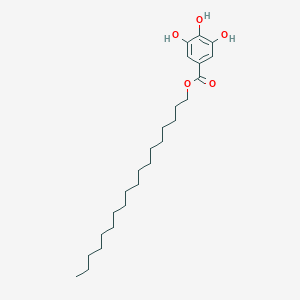
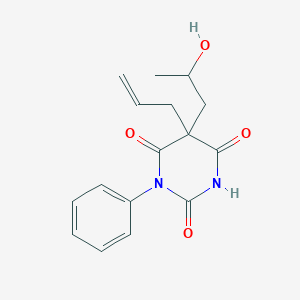
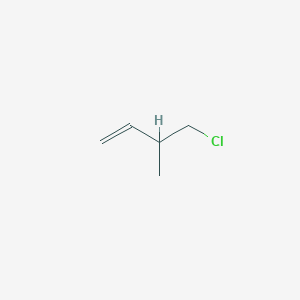
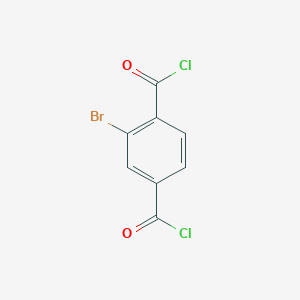
![1-[(6-Methylbenzothiazol-2-YL)azo]-2-naphthol](/img/structure/B76726.png)
